molecular formula C10H4ClF4N B1349369 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 59611-55-1

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1349369
CAS RN: 59611-55-1
M. Wt: 249.59 g/mol
InChI Key: BLIVSENQFPJREV-UHFFFAOYSA-N
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Description

The compound 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a quinoline derivative that is part of a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. Quinoline derivatives are of particular interest due to their potential use in the development of new pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with trifluoromethyl groups, has been explored through various methods. For instance, the base-mediated reaction of ortho-nitroaryl chlorides with nitroalkanes followed by an oxidative Nef reaction has been used to prepare aryl ketones, which can be further converted to chloro-trifluoromethyl quinolines . Additionally, a one-pot synthesis involving Rh-catalyzed cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes has been reported . Moreover, the Sonogashira cross-coupling reaction has been employed to synthesize phenylacetylene derivatives of quinolines .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of fluoroalkyl groups, which can significantly influence the physico-chemical properties of these compounds. The introduction of fluorine atoms onto the quinoline core can lead to new and interesting properties, making these derivatives suitable as building blocks in various applications .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. Electrochemical fluorination has been used to achieve regioselective anodic fluorination of quinolyl sulfides, which is enhanced by the presence of a trifluoromethyl group on the quinoline ring . Visible-light-induced radical cyclization has also been utilized for the catalytic synthesis of 2-trifluoromethyl quinolines . Furthermore, the reactivity of the [1,2,4]triazino ring in triazinoquinoline derivatives has been explored, demonstrating the versatility of quinoline-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by the substitution pattern on the quinoline core. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the optical properties, as seen in Y-shaped tri-fluoromethyl substituted quinoxalines, which exhibit solvatochromism and aggregation-induced emission due to intramolecular charge transfer . The physico-chemical properties of bis(fluoroalkyl)quinolines have been thoroughly investigated, revealing their potential as new building blocks for various applications .

Scientific Research Applications

Synthesis and Biological Applications

The synthesis of fluoro derivatives of [1]benzothiopyrano[4,3-b]indoles and 6H[1]benzothiopyrano[4,3-b] quinolines, including trifluoromethyl analogs, aims to study their biological activities in comparison to other compounds within the same family. This research underscores the potential of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline derivatives for applications in biological studies due to their unique structural properties (Jacquignon et al., 1974).

Antimicrobial Screening

A series of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives have been synthesized and evaluated for antimicrobial properties. Although the results did not indicate significant antimicrobial activity at tested concentrations, the study demonstrates the synthetic versatility and potential application of these compounds in antimicrobial research (Bonacorso et al., 2018).

Electrochemical Fluorination

The electrochemical fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides has been explored, showing that a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination. This method highlights a pathway for regioselective synthesis of alpha-fluorinated sulfides, which could be valuable in medicinal chemistry and material science applications (Dawood & Fuchigami, 1999).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized, characterized, and studied for their optical properties and morphological characteristics. The presence of the electron-withdrawing trifluoromethyl group has been found to significantly affect the optical behavior of these compounds, suggesting applications in materials science, particularly in the development of fluorescence-based sensors and devices (Rajalakshmi & Palanisami, 2020).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. Some compounds have shown potent anticancer activity, indicating the potential of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline derivatives as leads for the development of new anticancer agents (Bhatt et al., 2015).

Safety And Hazards

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVSENQFPJREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371465
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
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Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

CAS RN

59611-55-1
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
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Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
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